S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate: is an organophosphorus compound with the molecular formula C9H12ClO2PS3. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a chlorophenyl group and a phosphorodithioate moiety, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate typically involves the reaction of 4-chlorothiophenol with O,O-dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorodithioate group to phosphorothioate or phosphonate derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphorothioate and phosphonate derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a precursor for the preparation of pesticides and herbicides .
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. It is used in research to understand the mechanisms of enzyme inhibition and to develop new inhibitors for therapeutic applications .
Medicine: In medicine, this compound is investigated for its potential use in the development of drugs targeting specific enzymes. Its inhibitory properties make it a candidate for drug discovery and development .
Industry: Industrially, the compound is used in the formulation of pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it valuable in agricultural applications .
Wirkmechanismus
The mechanism of action of S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate involves the inhibition of specific enzymes, particularly those containing thiol groups. The compound interacts with the active site of the enzyme, forming a covalent bond with the thiol group, which leads to the inhibition of enzyme activity. This mechanism is crucial for its applications as a pesticide and herbicide .
Vergleich Mit ähnlichen Verbindungen
- S-(4-Chlorophenyl) O,O-diethyl phosphorodithioate
- O-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate
- S-(4-Chlorophenyl) O,O-diisopropyl phosphorodithioate
Comparison: S-(4-Chlorophenyl) O,O-dimethyl phosphorodithioate is unique due to its specific combination of the chlorophenyl group and the dimethyl phosphorodithioate moiety. This combination imparts distinct chemical properties, such as its reactivity and inhibitory effects on enzymes. Compared to its analogs, it may exhibit different levels of potency and selectivity in its applications .
Eigenschaften
CAS-Nummer |
5114-31-8 |
---|---|
Molekularformel |
C8H10ClO2PS2 |
Molekulargewicht |
268.7 g/mol |
IUPAC-Name |
(4-chlorophenyl)sulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H10ClO2PS2/c1-10-12(13,11-2)14-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
YLLXJRPQKHRNHV-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(OC)SC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.